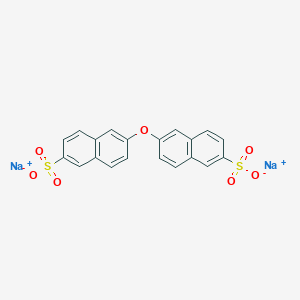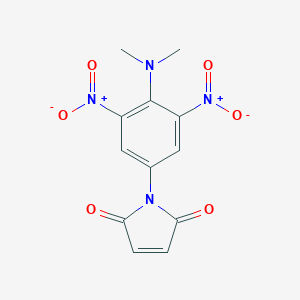
Disodium 6,6'-Oxybis(2-naphthalenesulfonate)
Descripción general
Descripción
Disodium 6,6'-Oxybis(2-naphthalenesulfonate) is a derivative of naphthalene, a polyaromatic hydrocarbon, which has been utilized in various chemical syntheses and applications due to its unique chemical properties. The compound is known for its sulfonate groups attached to the naphthalene ring, which enhances its solubility in water and makes it a valuable compound in chemical research and applications.
Synthesis Analysis
The synthesis of compounds related to Disodium 6,6'-Oxybis(2-naphthalenesulfonate) involves several chemical reactions, including sulphonation, hydrolysis, and oxidative coupling. For instance, naphthol 5 sulfonic acid can be synthesized from naphthalene through sulphonation, followed by hydrolysis with sodium hydroxide, yielding a total yield of approximately 49.2% (X. Wen, 2001).
Molecular Structure Analysis
The molecular structure of Disodium 6,6'-Oxybis(2-naphthalenesulfonate) and its derivatives is characterized by the presence of naphthalene rings, sulfonate groups, and additional functional groups that can be introduced through various chemical reactions. X-ray diffraction, TGA, elemental analysis, and NMR spectroscopy are common techniques used to characterize these compounds and their molecular frameworks (S. Kuznetsova et al., 2020).
Chemical Reactions and Properties
Disodium 6,6'-Oxybis(2-naphthalenesulfonate) participates in various chemical reactions, such as oxidative arylation, which leads to the formation of triarylsulfonium salts in good yields (H. Tanabe et al., 2010). These reactions underscore the compound's utility as a reactive intermediate in organic synthesis.
Physical Properties Analysis
The physical properties of Disodium 6,6'-Oxybis(2-naphthalenesulfonate) derivatives, such as optical sensing performance, are studied in the context of their nanostructure characteristics and potential for optoelectronic device applications. Nanocrystalline thin films based on derivatives have shown promising results in this area (Nazly Hassan et al., 2018).
Chemical Properties Analysis
The chemical properties of Disodium 6,6'-Oxybis(2-naphthalenesulfonate) and related compounds are closely related to their molecular structure and functional groups. These properties are crucial for understanding their behavior in chemical reactions, such as their role as catalysts in various organic transformations (S. Kuznetsova et al., 2020).
Propiedades
IUPAC Name |
disodium;6-(6-sulfonatonaphthalen-2-yl)oxynaphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O7S2.2Na/c21-28(22,23)19-7-3-13-9-17(5-1-15(13)11-19)27-18-6-2-16-12-20(29(24,25)26)8-4-14(16)10-18;;/h1-12H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGQGMKNWOSSAG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1OC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Na2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210540 | |
| Record name | Disodium 6,6'-oxybis(2-naphthalenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium 6,6'-Oxybis(2-naphthalenesulfonate) | |
CAS RN |
61551-82-4 | |
| Record name | Disodium 6,6'-oxybis(2-naphthalenesulfonate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061551824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium 6,6'-oxybis(2-naphthalenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DISODIUM 6,6'-OXYBIS(2-NAPHTHALENESULFONATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJE17P98D0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol](/img/structure/B29200.png)











![[(1S,2R,6R,8S,9R)-4,4-Dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate](/img/structure/B29238.png)
